2-(Cyclopropylmethoxy)-3-ethylphenol
Description
2-(Cyclopropylmethoxy)-3-ethylphenol is a phenolic compound featuring a cyclopropylmethoxy group at the 2-position and an ethyl group at the 3-position of the aromatic ring. The cyclopropylmethoxy group is known for enhancing metabolic stability and modulating lipophilicity, which are critical in drug design .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-3-ethylphenol |
InChI |
InChI=1S/C12H16O2/c1-2-10-4-3-5-11(13)12(10)14-8-9-6-7-9/h3-5,9,13H,2,6-8H2,1H3 |
InChI Key |
ZWMPHEWCQPJBKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)OCC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-3-ethylphenol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylphenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(Cyclopropylmethoxy)-3-ethylphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-3-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Scientific Research Applications
2-(Cyclopropylmethoxy)-3-ethylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-3-ethylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the cyclopropylmethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(Cyclopropylmethoxy)-3-ethylphenol with three key analogs from the literature:
2.1. Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide)
- Structural Features : Roflumilast contains a cyclopropylmethoxy group at the 3-position of a benzamide core, paired with a difluoromethoxy group and a pyridyl substituent.
- Biological Activity: A potent PDE4 inhibitor (IC50 = 0.8 nM in human neutrophils), roflumilast demonstrates anti-inflammatory and immunomodulatory effects. Its cyclopropylmethoxy group contributes to high selectivity and potency, outperforming analogs like rolipram (100-fold less potent) .
- Key Differences: Unlike 2-(Cyclopropylmethoxy)-3-ethylphenol, roflumilast’s activity relies on a multi-substituted benzamide scaffold. The ethyl group in the phenol derivative may alter solubility or steric interactions compared to roflumilast’s difluoromethoxy and pyridyl groups.
2.2. Betaxolol Hydrochloride (1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(isopropylamino)-2-propanol hydrochloride)
- Structural Features: Betaxolol incorporates a cyclopropylmethoxyethylphenoxy group linked to a propanolamine chain.
- Biological Activity : A beta-1 adrenergic receptor antagonist used in hypertension and glaucoma. The cyclopropylmethoxyethyl group enhances receptor selectivity and metabolic stability .
- Key Differences: The ethyl group in 2-(Cyclopropylmethoxy)-3-ethylphenol is directly attached to the aromatic ring, whereas betaxolol’s cyclopropylmethoxy is part of an ether chain. This structural distinction likely influences bioavailability and target engagement.
2.3. Benzofuran Derivatives (e.g., Compound 22 in –4)
- Structural Features : Multi-substituted benzofurans with multiple cyclopropylmethoxy groups (e.g., 3,5-bis(cyclopropylmethoxy)phenyl).
- Synthetic Relevance : These compounds are intermediates in natural product synthesis. Their cyclopropylmethoxy groups are introduced via palladium-catalyzed cross-coupling or oxidation-reduction sequences .
- Key Differences: The phenolic structure of 2-(Cyclopropylmethoxy)-3-ethylphenol lacks the fused benzofuran ring system, which may reduce synthetic complexity but limit applications in polycyclic natural product synthesis.
Physicochemical and Functional Comparisons
| Property | 2-(Cyclopropylmethoxy)-3-ethylphenol | Roflumilast | Betaxolol Hydrochloride | Benzofuran Derivatives |
|---|---|---|---|---|
| Core Structure | Phenol | Benzamide | Propanolamine | Benzofuran |
| Key Substituents | 2-CPM*, 3-ethyl | 3-CPM, 4-difluoromethoxy | 4-CPM-ethylphenoxy | Multi-CPM groups |
| Lipophilicity (LogP) | Moderate (estimated) | High | Moderate | High |
| Biological Target | Unknown | PDE4 enzyme | Beta-1 adrenergic receptor | Synthetic intermediates |
| Synthetic Complexity | Low | High | Moderate | High |
*CPM = cyclopropylmethoxy
Research Implications and Gaps
- Role of the Ethyl Group: The 3-ethyl substituent in 2-(Cyclopropylmethoxy)-3-ethylphenol may sterically hinder enzymatic degradation or intermolecular interactions compared to bulkier groups (e.g., betaxolol’s ether chain). Further studies on its metabolic stability are warranted.
- Therapeutic Potential: Structural parallels to roflumilast suggest possible anti-inflammatory applications, but empirical validation is needed.
- Synthetic Routes : –4 highlights methods for introducing cyclopropylmethoxy groups (e.g., DIBAL reduction, Pd/C hydrogenation), which could be adapted for derivatizing the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
